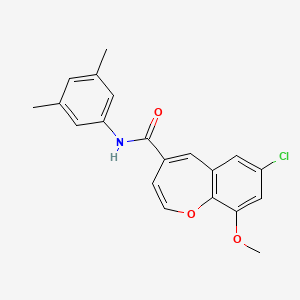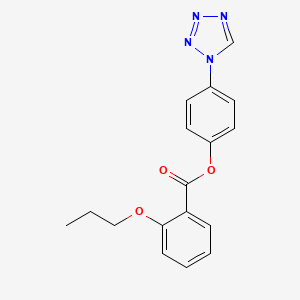![molecular formula C24H31N3O4S B11335596 [1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11335596.png)
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfonyl group attached to a piperidine ring, which is further linked to a methanone group and a piperazine ring substituted with a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of Benzylsulfonylpiperidine: This step involves the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form benzylpiperidine. The benzylpiperidine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield benzylsulfonylpiperidine.
Preparation of Methoxyphenylpiperazine: This intermediate is synthesized by reacting 4-methoxyphenylhydrazine with ethylene glycol in the presence of a catalyst to form 4-(4-methoxyphenyl)piperazine.
Coupling Reaction: The final step involves the coupling of benzylsulfonylpiperidine with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of [1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone: can be compared with similar compounds such as:
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: Contains a fluorophenyl group.
[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone: Features a nitrophenyl group.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C24H31N3O4S |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(1-benzylsulfonylpiperidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H31N3O4S/c1-31-23-9-7-22(8-10-23)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)32(29,30)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3 |
InChI-Schlüssel |
PBOKUBCEKJJAHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide](/img/structure/B11335527.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide](/img/structure/B11335534.png)
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335535.png)

![2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335545.png)
![1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335551.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335557.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335561.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335563.png)
![N-{3'-acetyl-1-[3-(4-tert-butylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11335569.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335583.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11335588.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335594.png)
